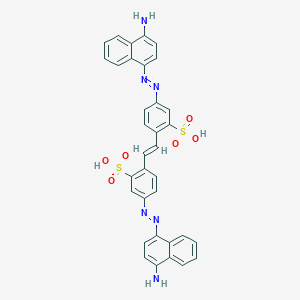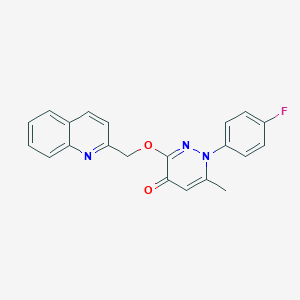
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone, also known as FMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyridazinone derivative has shown promising results in various studies, making it a valuable compound for future research.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has been found to exhibit potent anti-inflammatory effects in various in vitro and in vivo studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in various cell types. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has also been found to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has several advantages for use in scientific research. It is a highly potent and selective inhibitor of COX-2 and NF-κB, making it a valuable tool for studying the role of these enzymes in various biological processes. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone is also relatively easy to synthesize and has good stability, making it a convenient compound for use in lab experiments.
However, 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone also has some limitations for use in scientific research. It has poor solubility in water, which can limit its use in certain experiments. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone also has some toxicity at high concentrations, which can limit its use in certain cell types.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone. One potential application is in the development of new drugs for the treatment of inflammatory diseases and cancer. 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Another potential direction for research is in the development of new methods for synthesizing 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone and related compounds. Optimization of the synthesis method could lead to higher yields and purity of the compound, making it more accessible for use in scientific research.
Finally, further research is needed to fully understand the mechanism of action of 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone and its effects on various biological processes. This could lead to the discovery of new targets for drug development and a better understanding of the role of inflammation and oxidative stress in disease progression.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone involves the reaction of 4-fluoroaniline with 2-quinolinylmethanol in the presence of a base to form the intermediate compound, which is then reacted with methyl isocyanate to produce the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a valuable compound for the development of new drugs.
Eigenschaften
CAS-Nummer |
146824-88-6 |
|---|---|
Produktname |
1-(4-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone |
Molekularformel |
C21H16FN3O2 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-6-methyl-3-(quinolin-2-ylmethoxy)pyridazin-4-one |
InChI |
InChI=1S/C21H16FN3O2/c1-14-12-20(26)21(24-25(14)18-10-7-16(22)8-11-18)27-13-17-9-6-15-4-2-3-5-19(15)23-17/h2-12H,13H2,1H3 |
InChI-Schlüssel |
JIYCLWVPZDMGIB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)OCC3=NC4=CC=CC=C4C=C3 |
Kanonische SMILES |
CC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)OCC3=NC4=CC=CC=C4C=C3 |
Andere CAS-Nummern |
146824-88-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



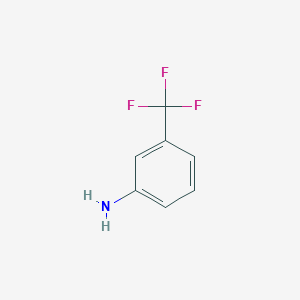
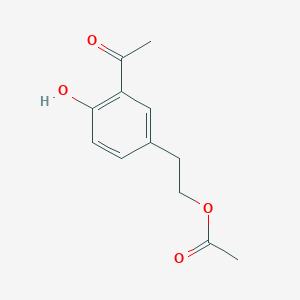
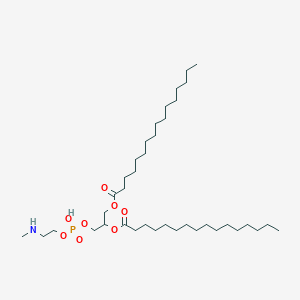
![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)
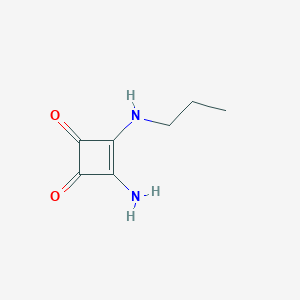
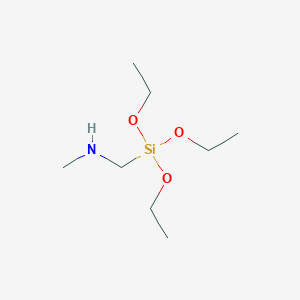
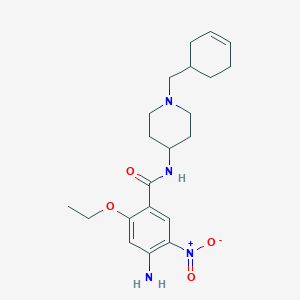
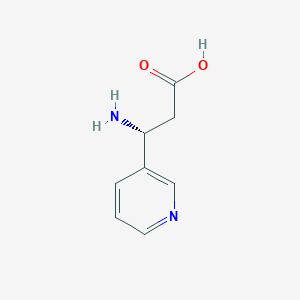
![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)
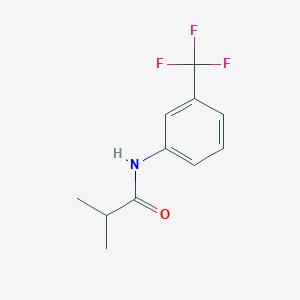
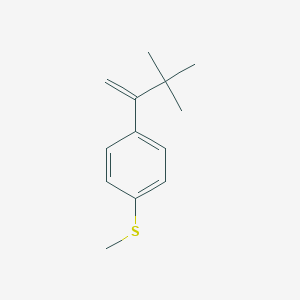
![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)
![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)
